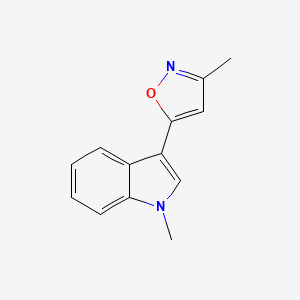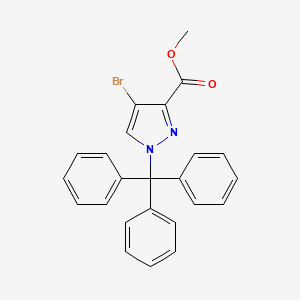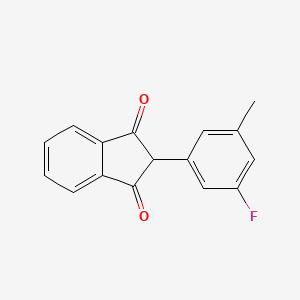
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione is a chemical compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, attached to an indene-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with indene-1,3-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Chloro-5-methylphenyl)-1H-indene-1,3(2H)-dione
- 2-(3-Bromo-5-methylphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(3-Fluoro-5-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C16H11FO2 |
|---|---|
分子量 |
254.25 g/mol |
IUPAC名 |
2-(3-fluoro-5-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11FO2/c1-9-6-10(8-11(17)7-9)14-15(18)12-4-2-3-5-13(12)16(14)19/h2-8,14H,1H3 |
InChIキー |
WUCIIEBJWFCCNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


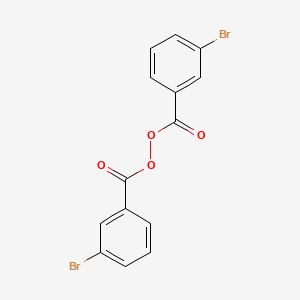
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

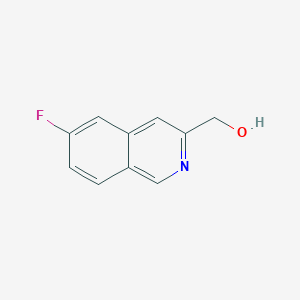
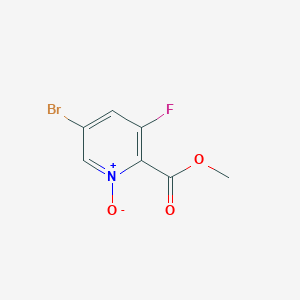
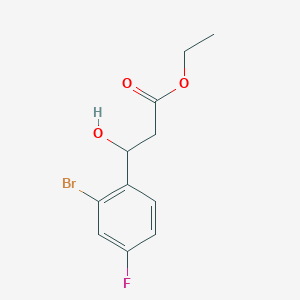
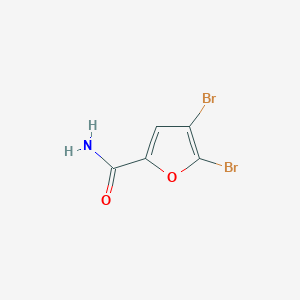
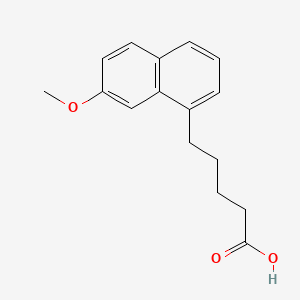
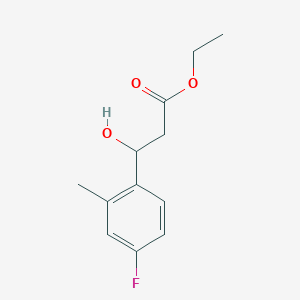
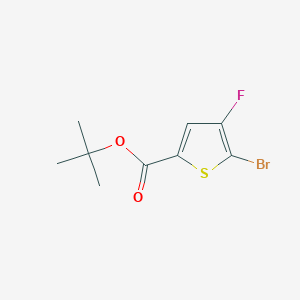
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

